molecular formula C10H15NO3 B8305756 Methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate

Methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate

Cat. No. B8305756
M. Wt: 197.23 g/mol
InChI Key: KPHFHECGSJAGMQ-UHFFFAOYSA-N
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Patent
US07338974B2

Procedure details

Step A (2): A solution of LiOH (2 M, 0.73 g, 30.4 mmol) in 15 mL H2O was added to a solution of methyl 2-(2-oxopyrrolidin-1-yl)pent-4-enoate (2.0 g, 10.1 mmol) from step A(1) in THF (15 mL) at room temperature. The mixture was stirred at room temperature for 16 h. Poured into 1 N HCl. Extracted with EtOAc (3×250 mL). Washed combined organics with brine, dried with Na2SO4 After concentration in vacuo, dried on high-vacuum for ˜3 h to give 1.5 g (81%) of 2-(2-oxopyrrolidin-1-yl)pent-4-enoic acid as a beige solid: LC-MS (M+H)+=184.1; 1H NMR (300 MHz, CDCl3) δ 11.85 (s, 1H), 5.47-5.81 (m, 1H), 4.91-5.25 (m, 2H), 4.81 (dd, J=11.14, 4.73 Hz, 1H), 3.45-3.59 (m, 1H), 3.25-3.40 (m, 1H), 2.59-2.83 (m, 1H), 2.30-2.52 (m, 3H), 1.80-2.12 (m, 2H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[O:3]=[C:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH:9]([CH2:14][CH:15]=[CH2:16])[C:10]([O:12]C)=[O:11].Cl>O.C1COCC1>[O:3]=[C:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH:9]([CH2:14][CH:15]=[CH2:16])[C:10]([OH:12])=[O:11] |f:0.1|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.73 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 g
Type
reactant
Smiles
O=C1N(CCC1)C(C(=O)OC)CC=C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
Washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
dried on high-vacuum for ˜3 h
Duration
3 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1N(CCC1)C(C(=O)O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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